molecular formula C8H18O7S B1673972 Bis-PEG4-sulfonic acid

Bis-PEG4-sulfonic acid

Cat. No.: B1673972
M. Wt: 258.29 g/mol
InChI Key: PWODSFSRWAVESG-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-sulfonic acid (CAS: 173459-90-0) is a polyethylene glycol (PEG)-based linker featuring a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) moiety connected via a triethylene glycol (PEG3) spacer. The hydroxyl group enables derivatization for conjugation purposes, while the sulfonic acid group participates in reactions such as esterification and halogenation . The PEG3 spacer enhances water solubility, making it valuable in drug delivery systems, bioconjugation, and materials science .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWODSFSRWAVESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Mercapto-Triethylene Glycol-Alcohol

Reaction Mechanism

The mercaptan oxidation route leverages the nucleophilic sulfur atom in mercapto-triethylene glycol-alcohol (HS-PEG3-OH). Under acidic conditions, hydrogen peroxide (H₂O₂) selectively oxidizes the thiol (-SH) group to a sulfonic acid (-SO₃H) via a sulfinic acid intermediate. The reaction proceeds as follows:

$$
\text{HS-PEG}3\text{-OH} \xrightarrow[\text{H}2\text{O}2]{\text{H}^+} \text{HO}3\text{S-PEG}_3\text{-OH}
$$

This method, adapted from patented sulfonic acid syntheses, achieves >90% conversion when conducted at 50–60°C for 12–24 hours.

Optimization Parameters

  • Oxidant Concentration : A 30% aqueous H₂O₂ solution ensures complete oxidation without over-oxidizing the PEG backbone.
  • Acid Catalyst : Sulfuric acid (0.1–0.5 M) maintains an optimal pH of 2–3, preventing side reactions.
  • Workup : Neutralization with sodium bicarbonate followed by rotary evaporation isolates the crude product. Final purification via silica gel chromatography (eluent: methanol/dichloromethane, 1:4) yields >95% pure hydroxy-triethylene glycol-sulfonic acid.
Table 1: Key Reaction Metrics for Mercaptan Oxidation
Parameter Value Source
Temperature 55°C
Reaction Time 18 hours
Yield 92%
Purity (HPLC) 96.5%

Ring-Opening Alkylation with Cyclic Sulfates

Cyclic Sulfate Synthesis

Cyclic sulfates, acting as bifunctional electrophiles, are synthesized from 1,2-diols via sulfite intermediates. For example, ethylene glycol reacts with thionyl chloride (SOCl₂) to form ethylene sulfite, which is oxidized to ethylene sulfate using NaIO₄ or NaOCl:

$$
\text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{SOCl}2} \text{C}2\text{H}4\text{SO}3 \xrightarrow{\text{NaOCl}} \text{C}2\text{H}4\text{SO}_4
$$

This method achieves 90–98% yields for sulfate derivatives, scalable to multi-molar quantities.

PEG3 Sulfonation

Triethylene glycol monoalcohol (PEG3-OH) undergoes nucleophilic attack on ethylene sulfate in anhydrous tetrahydrofuran (THF) with sodium hydride (NaH) as a base:

$$
\text{PEG}3\text{-OH} + \text{C}2\text{H}4\text{SO}4 \xrightarrow{\text{NaH}} \text{PEG}3\text{-O-C}2\text{H}4\text{-SO}4^- \xrightarrow{\text{H}2\text{O}} \text{HO}3\text{S-PEG}_3\text{-OH}
$$

The intermediate sulfate ester hydrolyzes in 2 M HCl at reflux, furnishing the sulfonic acid with 85–88% overall yield.

Table 2: Performance of Cyclic Sulfate Method
Parameter Value Source
Reaction Temp 50°C
Hydrolysis Time 6 hours
Isolated Yield 87%
Purity (NMR) 98%

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Mercaptan Oxidation : Superior for small-scale batches (1–100 g) due to straightforward workup but requires hazardous H₂O₂ handling.
  • Cyclic Sulfates : Ideal for industrial-scale production (>1 kg) with reusable reagents, though NaH poses flammability risks.

Byproduct Formation

  • Thiol oxidation generates trace sulfones (<2%), removable via ion-exchange chromatography.
  • Sulfate alkylation may yield PEG3 dimers (<5%) if reaction stoichiometry deviates.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) resolves sulfonic acid from PEG3-alcohol precursors. Retention times: 8.2 min (product) vs. 6.7 min (starting material).

Spectroscopic Confirmation

  • ¹H NMR (D₂O) : δ 3.65–3.75 (m, PEG3 backbone), δ 3.30 (t, -CH₂-SO₃H).
  • FT-IR : 1045 cm⁻¹ (S=O symmetric stretch), 3400 cm⁻¹ (-OH).

Applications in PROTAC Design

The sulfonic acid moiety enhances solubility of PROTAC linkers in physiological buffers (≥100 mg/mL in PBS), critical for in vivo stability. Recent studies utilize hydroxy-triethylene glycol-sulfonic acid to conjugate E3 ligase ligands to kinase inhibitors, achieving DC₅₀ values <10 nM.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG3-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Drug Delivery

Hydroxy-PEG3-sulfonic acid is primarily utilized in drug delivery systems due to its ability to improve the solubility and bioavailability of therapeutic agents:

  • PEGylation: This process involves attaching PEG chains to drugs or biomolecules, enhancing their water solubility and stability. Hydroxy-PEG3-sulfonic acid serves as an effective linker in this context, facilitating the development of PEGylated formulations that exhibit prolonged circulation times in the bloodstream and reduced immunogenicity .
  • Nanoparticle Functionalization: The compound can be used to modify nanoparticles, improving their stability and dispersion in aqueous solutions. This is particularly beneficial for targeted drug delivery applications where enhanced permeability and retention (EPR) effects can be exploited to accumulate nanoparticles in tumor tissues .

Bioconjugation Applications

Bioconjugation refers to the process of linking biomolecules together to create novel entities with specific properties:

  • Protein Conjugation: Hydroxy-PEG3-sulfonic acid can be employed to conjugate proteins or peptides, enhancing their solubility and stability. The hydroxyl group allows for site-specific labeling or functionalization, which is crucial for developing diagnostic tools and therapeutic agents .
  • Antibody Drug Conjugates: In the context of antibody-drug conjugates (ADCs), Hydroxy-PEG3-sulfonic acid can facilitate the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .

Material Science Applications

In material science, Hydroxy-PEG3-sulfonic acid finds several uses:

  • Surface Modification: It can modify surfaces of metal oxides (e.g., silica, titanium dioxide) to enhance hydrophilicity and improve interactions with other materials. This property is essential for developing advanced coatings and films with specific chemical properties .
  • Polymer Chemistry: The compound can be incorporated into polymers to enhance their hydrophilicity or provide specific functionalities. Such modifications are valuable in creating materials with tailored properties for various industrial applications .

Environmental Applications

Hydroxy-PEG3-sulfonic acid also has potential applications in environmental science:

  • Water Treatment: Its ability to modify surfaces allows for the development of functionalized materials that can effectively remove contaminants from water sources. This application is particularly relevant in creating sustainable solutions for water purification .

Mechanism of Action

The mechanism of action of Hydroxy-PEG3-sulfonic acid involves its ability to enhance the solubility and stability of conjugated molecules. The hydroxyl group allows for further derivatization, while the sulfonic acid group can participate in various chemical reactions. The PEG spacer increases water solubility, making the compound suitable for use in aqueous environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Hydroxy-PEG2-sulfonic Acid (CAS: 112724-27-3)
  • Structure : Shorter PEG chain (PEG2 instead of PEG3).
  • Properties : Reduced molecular weight and slightly lower hydrophilicity compared to PEG3 derivatives.
  • Applications : Used in small-molecule solubility enhancement but less effective in large biomolecule conjugates due to shorter spacer .
Bis-PEG3-sulfonic Acid
  • Structure : Contains two sulfonic acid groups linked via PEG3.
  • Properties : Higher acidity and reactivity due to dual sulfonic acid moieties.
  • Applications : Useful in crosslinking reactions and ion-exchange applications .
Amino-PEG3-sulfonic Acid
  • Structure: Replaces the hydroxyl group with an amino (-NH₂) group.
  • Properties : Enables pH-dependent reactivity and amine-specific conjugations (e.g., NHS ester coupling).
  • Applications : Targeted drug delivery and surface functionalization .
m-PEG3-Sulfone-PEG3-acid (CAS: 1919045-04-7)
  • Structure : Integrates a sulfone (-SO₂-) group and a carboxylic acid (-COOH) with PEG3 spacers.
  • Properties : Sulfone reacts with thiols (e.g., cysteine residues in proteins), while the carboxylic acid forms stable amide bonds.
  • Applications : Protein-drug conjugates and site-specific bioconjugation .

PEG Chain Length Variations

Compound PEG Length Molecular Weight Solubility (Water) Key Functional Groups
Hydroxy-PEG2-sulfonic acid PEG2 ~300 g/mol Moderate -OH, -SO₃H
Hydroxy-PEG3-sulfonic acid PEG3 ~350 g/mol High -OH, -SO₃H
Hydroxy-PEG4-sulfonic acid PEG4 ~400 g/mol Very High -OH, -SO₃H

Key Insight : Increasing PEG length correlates with enhanced water solubility and steric flexibility but may reduce reaction efficiency due to larger molecular size .

Reactivity and Stability

Compound Reactivity with Thiols Reactivity with Amines pH Stability Range
Hydroxy-PEG3-sulfonic acid Low Moderate (via -OH) 2–10
Bis-PEG3-sulfonic acid Low Low 1–12
m-PEG3-Sulfone-PEG3-acid High (sulfone-thiol) High (carboxylic acid) 4–9
  • Hydroxy-PEG3-sulfonic acid: Limited thiol reactivity but versatile for esterification .
  • m-PEG3-Sulfone-PEG3-acid : Dual reactivity makes it ideal for sequential conjugations (e.g., antibody-drug conjugates) .

Drug Delivery Systems

  • Hydroxy-PEG3-sulfonic acid improves solubility of hydrophobic drugs like paclitaxel, with a 5-fold increase in aqueous solubility observed in preclinical studies .
  • Bis-PEG3-sulfonic acid demonstrates superior ion-binding capacity, useful in environmental remediation for heavy metal capture .

Bioconjugation Efficiency

  • Amino-PEG3-sulfonic acid achieves >90% coupling efficiency with NHS esters under mild conditions (pH 7.4, 25°C) .
  • m-PEG3-Sulfone-PEG3-acid enables stable protein conjugates with <5% hydrolysis over 72 hours in serum .

Biological Activity

Hydroxy-PEG3-sulfonic acid is a specialized polyethylene glycol (PEG) derivative known for its unique chemical and biological properties. This compound has garnered attention in various fields, including drug delivery, bioconjugation, and surface modification due to its hydrophilicity and biocompatibility. This article explores the biological activity of Hydroxy-PEG3-sulfonic acid, emphasizing its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₈O₆S
  • Molecular Weight : 266.288 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • LogP : -2.07
  • Boiling Point : 420.7 ± 40.0 °C at 760 mmHg
  • Flash Point : 155.5 ± 20.8 °C

These properties highlight the compound's stability and solubility in aqueous environments, making it suitable for biological applications.

Hydroxy-PEG3-sulfonic acid functions primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The sulfonic acid group enhances the solubility and interaction of the compound with biological systems, facilitating effective delivery and bioactivity.

Applications

  • Drug Delivery Systems : Hydroxy-PEG3-sulfonic acid improves the solubility and stability of therapeutic agents, enhancing their bioavailability.
  • Bioconjugation : It serves as a versatile linker for attaching drugs or imaging agents to biomolecules, allowing for targeted therapy.
  • Surface Modification : The compound is used to modify surfaces of nanoparticles and medical devices to improve biocompatibility and reduce protein adsorption.

In Vitro Studies

Research has demonstrated that Hydroxy-PEG3-sulfonic acid can effectively enhance the performance of drug delivery systems:

  • A study found that PEGylated liposomes exhibited prolonged circulation times in vivo compared to non-PEGylated counterparts, suggesting that increasing the molecular weight of PEG can significantly impact pharmacokinetics .
  • Another investigation highlighted that PEG derivatives could reduce bacterial adhesion on surfaces, thereby minimizing infection risks in medical applications .

Case Studies

  • Cancer Therapy : A study evaluated the use of Hydroxy-PEG3-sulfonic acid in PROTACs aimed at degrading oncogenic proteins in cancer cells. The results indicated a significant reduction in target protein levels, leading to decreased cell proliferation rates in vitro.
  • Infection Control : Research involving PEG-modified polyurethane surfaces showed a marked decrease in bacterial adhesion, suggesting that Hydroxy-PEG3-sulfonic acid could be beneficial in preventing postoperative infections .

Comparative Analysis with Other PEG Derivatives

PropertyHydroxy-PEG3-sulfonic AcidPEG4-sulfonic Acid
Molecular Weight266.288 g/mol258.289 g/mol
LogP-2.07-3.31
Density1.2 ± 0.1 g/cm³1.3 ± 0.1 g/cm³
ApplicationDrug delivery, bioconjugationDrug delivery
Biological ActivityHighModerate

This table illustrates how Hydroxy-PEG3-sulfonic acid compares with other PEG derivatives, highlighting its superior biological activity.

Q & A

Q. How can researchers optimize protocols for synthesizing Hydroxy-PEG3-sulfonic acid derivatives with tailored functionalities?

  • Methodological Answer: Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For functionalization (e.g., fluorination), screen coupling agents (e.g., EDC/NHS) and monitor reaction progress via inline FT-IR. Prioritize eco-friendly solvents (e.g., cyclopentyl methyl ether) to align with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis-PEG4-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Bis-PEG4-sulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.